molecular formula C6H5BrClNO2S B1521643 4-Bromo-3-chlorobenzenesulfonamide CAS No. 1032507-45-1

4-Bromo-3-chlorobenzenesulfonamide

Cat. No. B1521643
CAS RN: 1032507-45-1
M. Wt: 270.53 g/mol
InChI Key: KQFLTKBUSDMAKA-UHFFFAOYSA-N
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Description

4-Bromo-3-chlorobenzenesulfonamide is a chemical compound with the CAS Number: 1032507-45-1 . It has a molecular weight of 270.53 and is typically in the form of a powder .


Synthesis Analysis

The synthesis of 4-Bromo-3-chlorobenzenesulfonamide involves the reaction of 4-bromo-3-chlorobenzenesulfonyl chloride with 25% ammonia solution . The reaction is carried out in acetonitrile at 20°C for about 10 minutes . The resulting mixture is then diluted with water and extracted with ethyl acetate . The extract is washed with brine, dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 4-bromo-3-chlorobenzenesulfonamide .


Molecular Structure Analysis

The IUPAC name for this compound is 4-bromo-3-chlorobenzenesulfonamide . The InChI code is 1S/C6H5BrClNO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11) .


Physical And Chemical Properties Analysis

4-Bromo-3-chlorobenzenesulfonamide is a powder that is stored at room temperature .

Scientific Research Applications

Pharmaceutical Applications: Antibacterial Agents

4-Bromo-3-chlorobenzenesulfonamide: has a sulfonamide group, which is a cornerstone in the structure of many antibacterial drugs . This compound can be utilized in the synthesis of novel antibacterial agents, leveraging its potential to inhibit bacterial growth by interfering with essential enzymes like dihydropteroate synthetase.

Materials Science: Advanced Polymer Synthesis

In materials science, 4-Bromo-3-chlorobenzenesulfonamide can be used as a precursor for the synthesis of polymers with specific properties. Its halogenated aromatic structure makes it suitable for creating polymers with high thermal stability and chemical resistance .

Organic Synthesis: Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including nucleophilic substitution and coupling reactions, to create complex organic molecules with potential applications in medicinal chemistry and drug development .

Enzyme Inhibition Studies: Carbonic Anhydrase Inhibitors

The sulfonamide group in 4-Bromo-3-chlorobenzenesulfonamide is known for its ability to inhibit carbonic anhydrases. This application is crucial for studying enzyme mechanisms and developing drugs for conditions like glaucoma and edema .

Veterinary Medicine: Treatment of Livestock Diseases

Sulfonamides, including derivatives of 4-Bromo-3-chlorobenzenesulfonamide , are commonly used in veterinary medicine. They treat livestock diseases by acting as antibacterial compounds, particularly for gastrointestinal and respiratory infections .

Environmental Studies: Analysis of Sulfonamide Contamination

Research into the environmental impact of sulfonamides can utilize 4-Bromo-3-chlorobenzenesulfonamide as a standard for detecting and quantifying sulfonamide contamination in water sources .

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-bromo-3-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFLTKBUSDMAKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674192
Record name 4-Bromo-3-chlorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-chlorobenzenesulfonamide

CAS RN

1032507-45-1
Record name 4-Bromo-3-chlorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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